1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various reactions. For instance, the synthesis of 1-(3-chlorophenyl)piperazine involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Scientific Research Applications
Application in Organic Synthesis
- Scientific Field: Organic Synthesis .
- Summary of the Application: The compound “1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea” was synthesized for the first time . This compound is of interest due to its potential inhibitory activity against human soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxy fatty acids .
- Methods of Application or Experimental Procedures: The compound was synthesized from 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate in DMF with a 60% yield . It was characterized by 1H, 13C {1H} NMR, FT-IR, MS, and elemental analysis .
- Results or Outcomes: The synthesis of this compound could potentially lead to the development of new inhibitors for sEH, which could be beneficial in the treatment of cardiovascular, neuronal, and renal diseases .
Application in Drug Synthesis
- Scientific Field: Drug Synthesis .
- Summary of the Application: The compound “1-(3-chlorophenyl)piperazine (mCPP)” is often used in the synthesis of drugs . This compound is of interest due to its potential use in the production of various pharmaceuticals .
- Methods of Application or Experimental Procedures: There are several synthetic routes for mCPP, the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
- Results or Outcomes: The synthesis of this compound could potentially lead to the development of new drugs .
Application in Drug Synthesis
- Scientific Field: Drug Synthesis .
- Summary of the Application: The compound “1-(3-chlorophenyl)piperazine (mCPP)” is often used in the synthesis of drugs . This compound is of interest due to its potential use in the production of various pharmaceuticals .
- Methods of Application or Experimental Procedures: There are several synthetic routes for mCPP, the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
- Results or Outcomes: The synthesis of this compound could potentially lead to the development of new drugs .
Safety And Hazards
The safety data sheet for a similar compound, 1-(3-Chlorophenyl)piperazine hydrochloride, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
1-(3-chlorophenyl)-3,5-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-8-6-9(2)14(13-8)11-5-3-4-10(12)7-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHHNEUXYGUTMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=CC=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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